5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRZFUFMINHZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dibromo 1 2 3 Triazolo 1,5 a Pyridine
General Approaches to theresearchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyridine Core Synthesis
The researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, characterized by a bridgehead nitrogen atom, is a common structural motif in medicinally and biologically active compounds. mdpi.com Consequently, numerous methods for constructing this framework have been established.
Cyclization Reactions for Bridged Nitrogen Heterocycle Formation
A primary strategy for forming the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine core involves the cyclization of appropriately substituted pyridine (B92270) precursors. One established method prepares these compounds from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org This reaction proceeds under mild conditions using trifluoroacetic anhydride (B1165640) to facilitate the ring closure, providing good yields of the target heterocycle. organic-chemistry.org
Catalyst-Free and Microwave-Mediated Synthetic Strategies for Triazolopyridines
In the pursuit of more sustainable and efficient chemical processes, catalyst-free and microwave-mediated syntheses have gained prominence. mdpi.com Microwave irradiation, in particular, offers significant advantages, including drastically reduced reaction times and often improved product yields compared to conventional heating methods. mdpi.com
A notable eco-friendly method involves a microwave-assisted tandem reaction between enaminonitriles and benzohydrazides in toluene (B28343) at 140 °C. mdpi.com This approach is both catalyst-free and additive-free, proceeding via a transamidation, subsequent nucleophilic addition, and condensation to yield the desired researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridines in good to excellent yields. mdpi.com The methodology demonstrates broad substrate scope and functional group tolerance. mdpi.com
| Entry | Benzohydrazide Substituent | Enaminonitrile Substituent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | 4-OCH₃ | 3a | 83 |
| 2 | 4-OCH₃ | 4-OCH₃ | 3b | 89 |
| 3 | 4-CH₃ | 4-OCH₃ | 3c | 82 |
| 4 | H | 4-Br | 3s | 90 |
| 5 | H | 4-I | 3t | 71 |
Oxidative Cyclization Methodologies for 1,2,4-Triazole (B32235) Annulation
Oxidative cyclization represents a powerful and widely used approach for the annulation of the 1,2,4-triazole ring onto the pyridine core. These methods typically involve the formation of a key N-N bond under oxidative conditions.
Several protocols have been developed, utilizing a range of catalysts and oxidants:
Copper-Catalyzed Oxidative Coupling: A facile synthesis involves the reaction of 2-aminopyridine (B139424) with a nitrile in the presence of a copper catalyst (e.g., CuBr) under an air atmosphere. organic-chemistry.org This method proceeds through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org
PIFA-Mediated Annulation: The intramolecular annulation of N-(pyridin-2-yl)benzimidamides can be achieved using (Diacetoxyiodo)benzene (PIFA) as an oxidant. This metal-free approach directly forms the oxidative N-N bond, leading to high yields in short reaction times. organic-chemistry.org
Iodine-Mediated Systems: An environmentally benign synthesis utilizes an I₂/KI reagent system to mediate the oxidative N-N bond formation from readily available N-aryl amidines. organic-chemistry.org
Other Oxidants: Various other oxidizing agents have been employed, including lead tetraacetate (Pb(OAc)₄), manganese dioxide (MnO₂), and chloramine-T, to promote the cyclization of N-arylamidines. organic-chemistry.org
Tandem Reaction Sequences and Multi-Component Coupling Approaches
Tandem and multi-component reactions offer advantages in synthetic efficiency by combining multiple bond-forming events in a single operation, thereby reducing steps and waste. A base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines provides a straightforward route to a broad range of functionalized researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org Another example is the previously mentioned microwave-assisted reaction of enaminonitriles and benzohydrazides, which is classified as a tandem reaction involving transamidation, addition, and condensation steps. mdpi.com
Targeted Synthesis of Brominated Triazolo[1,5-a]pyridines
The synthesis of the target compound, 5,7-Dibromo- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine, requires specific methods for introducing bromine atoms at the C5 and C7 positions of the pyridine ring.
Regioselective Halogenation Strategies for Triazolo[1,5-a]pyridines
The introduction of halogens onto the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system is typically governed by the electronic properties of the heterocyclic core. Electrophilic substitution is a common pathway for halogenation. However, the reactivity of the pyridine portion of the scaffold is complex. For the related researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine system, studies have shown that bromotriazolopyridines exhibit activation towards nucleophilic substitution at positions 5 and 7, with position 6 being relatively inert. tandfonline.com
A key strategy to achieve regioselective functionalization is through directed metallation. The researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyridine core can be regioselectively lithiated at the C7 position using lithium diisopropylamide at low temperatures. tandfonline.com This lithiated intermediate can then be trapped with an electrophilic bromine source, such as molecular bromine (Br₂), to install a bromine atom specifically at the C7 position. tandfonline.com While this method has been demonstrated for the researchgate.netnih.govtandfonline.com-isomer, similar principles of directed metallation followed by quenching with an electrophile could potentially be applied to the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold to achieve the desired 5,7-dibromination pattern, likely through a stepwise process.
Design and Preparation of Precursors for Dibromo Derivatives
The successful synthesis of 5,7-Dibromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine hinges on the rational design and preparation of suitable precursors. An ideal precursor would either facilitate the regioselective introduction of bromine atoms or already contain functionalities that can be readily converted to bromo groups at the desired positions.
One common strategy for the synthesis of the core guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine system involves the cyclization of 2-aminopyridines with various reagents. organic-chemistry.org To facilitate subsequent bromination at the 5- and 7-positions, a precursor could be designed from a 2-aminopyridine already bearing substituents that direct electrophilic attack or can be transformed into bromo groups. For instance, starting with a 2-amino-4,6-disubstituted pyridine could pre-install the desired substitution pattern.
Alternatively, commercially available monobrominated derivatives can serve as advanced precursors. For example, 5-Bromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridin-2-ylamine and 7-Bromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine are known compounds and could potentially undergo a second bromination. guidechem.comsigmaaldrich.com The synthesis of 5-Bromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridin-2-ylamine has been described, providing a potential starting point for the introduction of the second bromine atom at the 7-position. guidechem.com
A general synthetic route to the guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine core is presented in the table below, which can be adapted by using appropriately substituted 2-aminopyridines to generate precursors for the target dibromo derivative.
| Precursor Type | Starting Materials | Key Reaction Step | Resulting Precursor |
| Substituted 2-Aminopyridine | 2-Amino-4,6-dihalopyridine | Cyclization with a suitable C1 synthon | Dihalo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine |
| Functionalized 2-Aminopyridine | 2-Amino-pyridine with directing groups | Cyclization, followed by functional group transformation | Substituted guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine |
| Monobrominated Triazolopyridine | guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine | Selective monobromination | 5-Bromo- or 7-Bromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine |
Stepwise Bromination via Directed Lithiation and Electrophilic Quenching
A powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds is directed ortho-metalation (DoM), which involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. This methodology can be hypothetically applied for the stepwise synthesis of 5,7-Dibromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine.
The nitrogen atoms within the guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine ring system can act as directing groups for lithiation. The pyridine nitrogen, in particular, can direct deprotonation to the adjacent C8 position. However, to achieve substitution at C5 and C7, a carefully planned stepwise approach would be necessary, likely starting from an already substituted precursor.
Hypothetical Stepwise Bromination:
First Bromination: Starting with the parent guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine, a direct electrophilic bromination could potentially yield a mixture of monobrominated isomers. The separation of the desired 5-bromo or 7-bromo isomer would provide the precursor for the second bromination. The regioselectivity of electrophilic substitution on the pyridine ring generally favors the 3- and 5-positions (corresponding to C6 and C8 in the triazolopyridine system), making direct access to 5- and 7-bromo isomers challenging without directing groups. quimicaorganica.org
Directed Lithiation of a Monobromo-precursor: Assuming the successful synthesis of a 5-bromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine precursor, a directed lithiation could be employed to introduce the second bromine atom at the 7-position. The existing bromo group, in conjunction with the heterocyclic nitrogen atoms, would influence the site of the second deprotonation. The reaction would be carried out at low temperatures in an anhydrous aprotic solvent, using a strong lithium base such as n-butyllithium or lithium diisopropylamide (LDA).
Electrophilic Quenching: The resulting lithiated intermediate would then be quenched with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to yield the final 5,7-dibromo product.
The following table outlines the hypothetical reaction parameters for this stepwise approach.
| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |
| 1. First Bromination | guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine, Brominating agent (e.g., NBS), Solvent (e.g., CCl4), Initiator (e.g., AIBN) or Acid catalyst | Mixture of monobrominated isomers | Poor regioselectivity is expected. Separation of isomers is crucial. |
| 2. Directed Lithiation | Monobromo-precursor, Strong lithium base (e.g., n-BuLi, LDA), Anhydrous THF, Low temperature (-78 °C) | Lithiated monobromo-intermediate | The position of lithiation is directed by existing substituents and heteroatoms. |
| 3. Electrophilic Quench | Lithiated intermediate, Electrophilic bromine source (e.g., C2Br2Cl4, NBS) | 5,7-Dibromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine | The choice of bromine source can influence yield and side reactions. |
Directed Metalation Strategies for Position-Specific Bromine Incorporation
Directed metalation strategies offer a more controlled approach to achieving the desired 5,7-dibromo substitution pattern, potentially avoiding the challenges of poor regioselectivity in direct electrophilic bromination.
By introducing a suitable directing metalation group (DMG) onto the guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine core, it is possible to guide the deprotonation to a specific site. For instance, a DMG at the C8 position could direct lithiation to the C7 position. Similarly, a DMG at the C6 position could potentially direct lithiation to the C5 and/or C7 positions.
A plausible synthetic route could involve:
Introduction of a Directing Group: Synthesis of a guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine derivative bearing a DMG at a strategic position.
First Directed Lithiation and Bromination: Performing a directed lithiation followed by quenching with a bromine source to install the first bromine atom.
Modification or Removal of the Directing Group and Second Bromination: Depending on the strategy, the DMG could be removed or modified, followed by a second bromination step (either direct or via another directed lithiation) to install the second bromine atom.
The success of this strategy would heavily depend on the choice of the directing group and its ability to control the regioselectivity of the lithiation in the presence of the heterocyclic nitrogen atoms.
Considerations for Reaction Optimization and Scalability in Dibromo-guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine Synthesis
Optimizing the synthesis of 5,7-Dibromo- guidechem.commdpi.combiosynce.comtriazolo[1,5-a]pyridine and ensuring its scalability are crucial for practical applications. Key considerations include reaction conditions, purification methods, and safety.
Reaction Optimization:
Solvent and Temperature: Lithiation reactions are highly sensitive to the choice of solvent and temperature. Anhydrous conditions are essential to prevent quenching of the organolithium reagent. Low temperatures (typically -78 °C) are required to maintain the stability of the lithiated intermediates and prevent side reactions.
Base Selection: The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi, or LDA) can significantly impact the regioselectivity and efficiency of the deprotonation. The stoichiometry of the base is also a critical parameter to optimize.
Electrophile and Quenching Conditions: The nature of the electrophilic bromine source and the conditions under which it is added can affect the yield of the desired product. Slow addition of the electrophile at low temperatures is often necessary to control the reaction exotherm and minimize side product formation.
Purification: The purification of the final product and any intermediates is crucial. Chromatographic techniques are often required to separate the desired product from unreacted starting materials, isomers, and other byproducts.
Scalability:
Heat Transfer: Lithiation reactions are often exothermic. On a larger scale, efficient heat transfer becomes critical to maintain the required low temperatures and ensure reaction control.
Reagent Handling: The handling of large quantities of pyrophoric organolithium reagents and corrosive bromine sources requires specialized equipment and safety protocols.
Work-up and Isolation: The work-up and isolation procedures need to be adapted for larger scales to ensure efficient and safe handling of the reaction mixture and isolation of the product.
Process Safety: A thorough process safety assessment is necessary before scaling up any synthesis involving highly reactive and hazardous materials.
The following table summarizes key parameters for optimization and scalability.
| Parameter | Optimization Considerations | Scalability Challenges |
| Temperature | Precise control at low temperatures (-78 °C) is critical for selectivity and stability. | Maintaining low temperatures in large reactors requires efficient cooling systems. |
| Reagent Addition | Slow, controlled addition of organolithiums and electrophiles is necessary. | Pumping and metering of pyrophoric and corrosive reagents at scale. |
| Mixing | Efficient stirring is needed to ensure homogeneity in viscous, low-temperature reaction mixtures. | Achieving adequate mixing in large-volume reactors can be difficult. |
| Work-up | Careful quenching of reactive intermediates is required. | Handling large volumes of quenching solutions and managing exotherms. |
| Purification | Effective separation of isomers and impurities. | Large-scale chromatography can be expensive and time-consuming. |
Reaction Chemistry and Advanced Functionalization of 5,7 Dibromo 1 2 3 Triazolo 1,5 a Pyridine
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) ring, amplified by the fused electron-withdrawing triazole ring, renders the 5,7-dibromo- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Enhanced Reactivity of Bromine Atoms at Pyridine Positions 5 and 7 towards Nucleophiles
In a standard pyridine ring, nucleophilic attack is favored at the α (2, 6) and γ (4) positions due to the electron-withdrawing effect of the nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate. quora.com The positions 5 and 7 of the orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine core are analogous to the β-positions (3 and 5) of pyridine, which are typically less reactive towards nucleophiles. quora.com
Investigation of Selective Mono- and Disubstitution Patterns in Dibrominated Systems
A key aspect of the chemistry of 5,7-dibrominated systems is the potential for selective substitution, allowing for the stepwise introduction of different functional groups. In systems with two identical leaving groups, such as 5,7-dibromo- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine, selective monosubstitution can be achieved by carefully controlling reaction conditions like temperature, reaction time, and stoichiometry of the nucleophile.
Studies on the closely related 1,2,4-triazolo[1,5-a] orgsyn.orglibretexts.orgresearchgate.nettriazine scaffold have shown that sequential nucleophilic substitution with amines occurs selectively, with the first substitution happening at the C7 position, followed by substitution at C5. researchgate.net This inherent difference in reactivity between the two positions allows for a controlled, stepwise functionalization. A similar regioselectivity has been observed in the reactions of 4,7-dibromo- orgsyn.orgwikipedia.orglibretexts.orgthiadiazolo[3,4-c]pyridine, where monosubstituted products could be isolated. researchgate.net By using a limited amount of the nucleophile, it is possible to favor the formation of the mono-substituted product, which can then be isolated and subjected to a second reaction with a different nucleophile to generate unsymmetrically disubstituted products. Complete substitution to yield the disubstituted product is typically achieved by using an excess of the nucleophile and more forcing reaction conditions.
Influence of Nucleophile Structure on Substitution Reaction Outcomes
The outcome of nucleophilic substitution reactions on the 5,7-dibromo- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine core is highly dependent on the nature of the attacking nucleophile. The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be employed, including amines, alcohols (alkoxides), and thiols (thiolates). researchgate.net
The nucleophile's reactivity (nucleophilicity) and steric bulk are critical factors. Stronger nucleophiles will react more readily and under milder conditions. For example, thiolates are generally more potent nucleophiles than alkoxides and will displace the bromide ions more efficiently. The steric hindrance of the nucleophile can also influence the reaction rate and, in some cases, the regioselectivity of the substitution. Bulky nucleophiles may react more slowly or may preferentially attack the sterically less hindered position if there is a significant difference between the C5 and C7 environments. Research on the analogous 4,7-dibromo- orgsyn.orgwikipedia.orglibretexts.orgthiadiazolo[3,4-c]pyridine has successfully demonstrated the synthesis of a variety of derivatives using different O-, N-, and S-centered nucleophiles, highlighting the broad scope of this functionalization strategy. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of 5,7-Dibromo- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives that are difficult to synthesize via other routes.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi Couplings) at Brominated Sites
The bromine atoms at the C5 and C7 positions are excellent handles for palladium-catalyzed cross-coupling reactions. The differential reactivity of aryl halides (I > Br > Cl) is a key principle in these transformations. orgsyn.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo substrate with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgnih.gov It is widely used to form biaryl structures. In systems with two bromine atoms of differing reactivity, regioselective arylation can be achieved. researchgate.net For 5,7-Dibromo- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine, sequential or selective coupling can be accomplished by tuning the reaction conditions, catalyst system, and stoichiometry of the boronic acid. researchgate.net
Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for introducing alkynyl moieties onto the triazolopyridine scaffold. mdpi.com The relative reactivity of C-Br versus C-Cl bonds has been exploited to achieve selective alkynylation in polyhalogenated pyridines, a principle applicable to dibrominated systems. rsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. orgsyn.org It is known for its high functional group tolerance and mild reaction conditions. This reaction is a powerful tool for preparing various substituted pyridines and related heterocycles. orgsyn.org
The table below summarizes typical conditions for these palladium-catalyzed reactions on related brominated heterocyclic systems.
| Coupling Reaction | Reactant | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 7-(Bromo...)- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine derivative + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Ethanol (B145695) | 88% | mdpi.com |
| Sonogashira | 7-(Iodo...)- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine derivative + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Toluene (B28343) | 61% | mdpi.com |
| Negishi | Pyridyl Halide + Pyridyl Zinc Halide | Pd(PPh₃)₄ | THF | High | orgsyn.org |
Direct Arylation Reactions Involving the Triazolopyridine Scaffold
In recent years, direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling methods, as it avoids the need to pre-functionalize the substrate (e.g., into an organoboron or organozinc reagent). semanticscholar.org This reaction involves the palladium-catalyzed coupling of a C-H bond of one aromatic system with an aryl halide.
While direct arylation can occur at the C-H bonds of the triazolopyridine ring system itself, the presence of the bromine atoms in 5,7-Dibromo- orgsyn.orgwikipedia.orgmdpi.comtriazolo[1,5-a]pyridine makes it a prime candidate to act as the aryl halide partner in such reactions. researchgate.netsemanticscholar.org For example, 7-halotriazolopyridines have been successfully used to directly arylate other heterocycles like thiazole (B1198619) and benzothiazole. researchgate.netsemanticscholar.org This approach allows for the direct connection of the triazolopyridine unit to other heterocyclic systems, offering a streamlined route to complex molecules. This methodology has been explored for a variety of heterocycles, including 1,2,3-triazoles and other azoles. nih.govnih.gov
The table below provides an example of conditions used for direct arylation with a related triazolopyridine system.
| Substrate 1 | Substrate 2 (Aryl Halide) | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Thiazole | 7-Halo- orgsyn.orgwikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine | Pd(OAc)₂ / Ligand | Base / DMF | Low to Medium | researchgate.netsemanticscholar.org |
Scope and Limitations of Cross-Coupling Methodologies on Dibrominated Positions
The functionalization of 5,7-dibromo- rsc.orgrsc.orgtriazolo[1,5-a]pyridine via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, presents a versatile strategy for the synthesis of more complex derivatives. However, the success and selectivity of these reactions are subject to several limitations inherent to polyhalogenated, electron-deficient heterocyclic systems. nih.govnih.gov
A primary challenge is achieving regioselective functionalization. In dihalogenated pyridines, the relative reactivity of the halogen atoms is influenced by their electronic and steric environment. For instance, in 2,4-dibromopyridine, Suzuki coupling occurs preferentially at the more electrophilic C2 position. researchgate.net For 5,7-dibromo- rsc.orgrsc.orgtriazolo[1,5-a]pyridine, the C5 and C7 positions are both activated towards nucleophilic substitution, but their relative reactivity in cross-coupling can be nuanced. tandfonline.com The development of a sequential, regioselective cross-coupling strategy often requires careful optimization of catalysts, ligands, and reaction conditions to favor monosubstitution at one position before proceeding to the second. nih.gov
The scope of compatible coupling partners is also a consideration. While many aryl- and heteroarylboronic acids are effective, those that are unstable and prone to protodeboronation, such as certain pyridyl or furan (B31954) boronic acids, can result in low yields, particularly under the higher temperatures that may be required to activate the dibrominated substrate. nih.govnih.gov Furthermore, the electron-deficient nature of the triazolopyridine ring can inhibit the catalytic cycle, sometimes necessitating the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos), to achieve efficient coupling. nih.govnih.gov Base-sensitive substrates may also be degraded by the basic conditions typically required for the Suzuki-Miyaura reaction. quora.com
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 7-(4-bromophenyl)- rsc.orgrsc.orgtriazolo[1,5-a]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | 80 °C, 12 h | 88% | mdpi.com |
| 2,4,7-trichloroquinazoline | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | Reflux, 24 h | Good | nih.gov |
| Halo-indazoles | Arylboronic acid | Pd(dba)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C, 24 h | Excellent | nih.gov |
| Furan-2-yltrifluoroborate | 4-bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 °C | Good | nih.gov |
Electrophilic Aromatic Substitution Reactions on the Triazolopyridine Core
The rsc.orgrsc.orgtriazolo[1,5-a]pyridine core is an electron-deficient system due to the presence of multiple nitrogen atoms. The introduction of two electron-withdrawing bromine atoms at the C5 and C7 positions further deactivates the pyridine ring towards classical electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, or Friedel-Crafts acylation. youtube.com Pyridine itself is significantly less reactive than benzene (B151609) in EAS reactions, requiring vigorous conditions and often resulting in low yields, with substitution occurring primarily at the C3 position. youtube.com The strong deactivation in 5,7-dibromo- rsc.orgrsc.orgtriazolo[1,5-a]pyridine makes further substitution on the carbon framework highly challenging under standard EAS conditions.
Instead of substitution on the pyridine ring, the triazole ring often dictates the reactivity towards electrophiles. Research on the related rsc.orgresearchgate.nettriazolo[1,5-a]pyridine system shows that it reacts with electrophiles in two distinct ways: substitution at the C3 position of the triazole ring or, more commonly, a complete rearrangement. tandfonline.com Strong electrophiles, including halogens like bromine, can induce a ring-opening of the triazole moiety, followed by the extrusion of molecular nitrogen. rsc.orgtandfonline.com This process ultimately leads to the formation of substituted pyridines rather than a product of aromatic substitution on the intact heterocyclic core. This alternative reaction pathway is a significant limitation for achieving traditional EAS on the triazolopyridine nucleus.
Reductive Transformations and Hydrogenation Studies
The pyridine portion of the triazolo[1,5-a]pyridine scaffold can be reduced via catalytic hydrogenation to yield the corresponding tetrahydro derivative. The parent rsc.orgresearchgate.nettriazolo[1,5-a]pyridine is readily hydrogenated to 4,5,6,7-tetrahydrotriazolopyridine in high yield under standard conditions using catalysts like Palladium on carbon (Pd/C). tandfonline.comresearchgate.net
For halogenated analogues, the hydrogenation of the pyridine ring remains feasible, though conditions must be chosen carefully to manage chemoselectivity. The hydrogenation of substituted pyridines is often challenging due to the catalyst-poisoning nature of the nitrogen atom. mdpi.com This can be overcome by performing the reaction in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, enhancing the catalyst's activity. asianpubs.orgresearchgate.net Platinum(IV) oxide (PtO₂, Adams' catalyst) is a particularly effective catalyst for this transformation, typically requiring hydrogen pressures between 50 and 70 bar at room temperature to achieve full saturation of the pyridine ring. asianpubs.orgasianpubs.org Under these conditions, halogenated pyridines like 2-bromo and 2-fluoropyridine (B1216828) have been successfully hydrogenated to the corresponding halogenated piperidines, indicating that the C-Br bond can remain intact during the reduction of the ring. asianpubs.org However, prolonged reaction times or more active catalyst systems can lead to concurrent hydrodehalogenation. nih.gov
Selective removal of one or both bromine atoms from the 5,7-dibromo- rsc.orgrsc.orgtriazolo[1,5-a]pyridine core can be achieved through catalytic hydrodehalogenation. This transformation is valuable for accessing mono-bromo or fully debrominated analogues for further diversification.
Palladium-based catalysts are highly effective for this purpose. Systems such as palladium on carbon (Pd/C) or complexes with specific phosphine ligands can catalyze the reduction of C-Br bonds using a variety of hydrogen sources. rsc.orgacs.org For instance, a mild method using a palladium complex with ylide-substituted phosphine (YPhos) ligands accomplishes dehalogenation with ethanol serving as the hydride source. rsc.org Another common system involves a palladium catalyst, such as PdCl₂(dppf), in combination with a hydride source like sodium borohydride, often with an amine additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to enhance reactivity. researchgate.netresearchgate.net
Achieving selective mono-debromination of a dibrominated substrate depends on the differential reactivity of the two C-Br bonds and requires precise control of reaction conditions (e.g., temperature, reaction time, catalyst loading). In some cases, chemoselective reduction is possible; for example, the reduction of 4,7-dichloroquinoline (B193633) with a PdCl₂(dppf)/NaBH₄–TMEDA system affords 7-chloroquinoline (B30040) as the sole product in nearly quantitative yield, demonstrating that selective dehalogenation of polyhalogenated heterocycles is achievable. researchgate.netresearchgate.net Nickel-palladium alloy nanoparticles have also been shown to be highly active and selective catalysts for the hydrodehalogenation of various polyhalogenated aromatics. nih.gov
| Catalytic System | Hydride Source | Solvent | Key Features | Reference |
|---|---|---|---|---|
| PdCl₂(dppf) | NaBH₄–TMEDA | THF | Effective for chloro- and bromo-pyridines; can be chemoselective. | researchgate.netresearchgate.net |
| Pd-YPhos complexes | Ethanol | MeTHF | Mild reaction conditions. | rsc.org |
| Ni₃₀Pd₇₀ Nanoparticles on N-doped Graphene | Ammonia borane (B79455) / Aqueous isopropanol | Aqueous isopropanol | High activity for polyhalogenated aromatics; reusable catalyst. | nih.gov |
| Pd/C | H₂ gas | Multiphase system (e.g., organic solvent/aq. KOH) | Facile hydrodehalogenation; selectivity can be tuned. | acs.org |
Intramolecular Rearrangements and Ring-Opening Processes
A characteristic reaction of the rsc.orgresearchgate.nettriazolo[1,5-a]pyridine system is the opening of the five-membered triazole ring, accompanied by the extrusion of molecular nitrogen (N₂). rsc.org This process is often initiated by treatment with electrophilic reagents or under certain thermal or metallic catalysis conditions. tandfonline.comresearchgate.net The triazole ring exists in equilibrium with an open-chain α-diazo-pyridine isomer, which can lose N₂ to generate a highly reactive pyridylcarbene intermediate. researchgate.net
This ring-opening reaction provides a synthetic route to 2-substituted pyridines from the triazolopyridine scaffold. A range of reagents have been shown to effect this transformation, leading to different products: rsc.org
Bromine: Treatment with bromine in a solvent like carbon tetrachloride can lead to the formation of 2-dibromomethylpyridines.
Aqueous Sulphuric Acid: Reaction with dilute aqueous acid results in the formation of 2-hydroxymethylpyridines.
Glacial Acetic Acid: Boiling in glacial acetic acid yields 2-acetoxymethylpyridines.
Selenium Dioxide: This oxidizing agent can produce 2-acylpyridines (pyridine-2-carbaldehydes or ketones).
Palladium Catalysis: The combination of Pd/C and a zinc promoter in the presence of a hydrogen donor like ethanol can also induce ring-opening to form pyridylcarbene intermediates, which are then trapped by the solvent to yield products such as 2-(1-ethoxyethyl)pyridines. researchgate.net
This reactivity highlights the inherent instability of the triazole ring under certain conditions and offers a powerful, albeit sometimes competing, pathway for the functionalization of the pyridine core.
Mechanistic Studies of Ring-Chain Isomerization in Triazolopyridines
Ring-chain isomerization, a form of tautomerism, is a significant process in the chemistry of numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridines and related heterocyclic systems. numberanalytics.comresearchgate.net This dynamic equilibrium involves the reversible interconversion between a cyclic form (the triazole ring) and an open-chain form, typically a diazo compound. researchgate.net The mechanism is a fundamental concept in organic chemistry, driven by the intramolecular movement of a proton, which is accompanied by the opening or closing of the ring structure. nih.govyoutube.com
The process of isomerization can be understood through a series of steps that facilitate the transformation between the ring and open-chain structures. It generally begins with an initiation step where the molecule undergoes a conformational change or interacts with a catalyst, forming a reactive intermediate. This is followed by the key ring-opening or ring-closing reaction to yield the corresponding tautomer. numberanalytics.com
Several factors inherent to the molecule's structure and its environment influence the position of this equilibrium. numberanalytics.com Theoretical studies using Density Functional Theory (DFT) on related numberanalytics.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines have shown that substitution, protonation, deprotonation, and lithiation at various positions significantly affect the energetics of the ring-opening isomerization. researchgate.net Key structural influences include:
Electronic Effects: The presence and nature of substituents on the pyridine ring can stabilize or destabilize the cyclic form. Electron-withdrawing groups, such as the bromo groups at the 5- and 7-positions of 5,7-dibromo- numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine, are expected to influence the electron density of the heterocyclic system and thus the stability of the tautomers.
Steric Effects: Bulky substituents can favor the open-chain form to relieve steric strain within the more rigid cyclic structure. numberanalytics.com
Ring Strain: The inherent strain in the fused bicyclic system plays a role in determining the favorability of the ring-opened state. numberanalytics.com
External conditions also play a crucial role in shifting the equilibrium. The choice of solvent, temperature, and the presence of catalysts can be manipulated to favor the formation of one tautomer over the other, which is a valuable tool in synthetic chemistry. numberanalytics.com For instance, solvent polarity can impact the relative stability of the tautomers; polar solvents might stabilize a more polar open-chain form to a greater extent than the cyclic form. researchgate.net
| Factor | Description | Influence on Equilibrium |
|---|---|---|
| Electronic Effects | Influence of electron-withdrawing or -donating substituents on the ring system's stability. | Can stabilize either the ring or chain form depending on the nature and position of the substituent. numberanalytics.com |
| Steric Hindrance | Spatial interference between neighboring functional groups. | Generally favors the more flexible open-chain tautomer to minimize steric strain. numberanalytics.com |
| Solvent Polarity | The polarity of the reaction medium. | Can differentially stabilize the tautomers based on their respective polarities. researchgate.net |
| Temperature | The thermal energy of the system. | Can provide the necessary activation energy to overcome the isomerization barrier and shift the equilibrium. numberanalytics.com |
| Catalysts | Acids or bases that can facilitate proton transfer. | Can lower the activation energy for the interconversion, accelerating the attainment of equilibrium. numberanalytics.com |
Reactions with Carbon-Nucleophiles and Dearomatization Pathways
The numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold, when substituted with strong electron-withdrawing groups like nitro or bromo functions, becomes highly electrophilic. This activation renders the pyridine ring susceptible to attack by various nucleophiles, particularly carbon-nucleophiles. These reactions are characterized by the formation of a new carbon-carbon bond and the simultaneous dearomatization of the pyridine ring, leading to stable dihydropyridine (B1217469) adducts. researchgate.net This transformation provides a powerful method for the advanced functionalization of the triazolopyridine core.
Nucleophilic Addition to the Pyridine Ring of Activated Triazolopyridines
Studies on highly electrophilic analogs, such as 6,8-dinitro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridines, have demonstrated that they readily react with a range of neutral C-nucleophiles. researchgate.net These nucleophiles include π-electron-rich systems like indoles and active methylene (B1212753) compounds such as 1,3-dicarbonyls. A key feature of these reactions is that they often proceed under mild, base-free conditions, which is advantageous for preserving sensitive functional groups. researchgate.net
The reaction involves the direct addition of the carbon nucleophile to an electron-deficient carbon atom of the pyridine ring. The strong electron-withdrawing effect of the substituents (e.g., bromo groups at positions 5 and 7) is crucial for this activation, as it lowers the energy of the LUMO of the heterocyclic system, making it more susceptible to nucleophilic attack. This process results in the formation of stable covalent adducts, effectively converting the aromatic pyridine ring into a non-aromatic dihydropyridine system. researchgate.net
Formation and Characterization of Dihydropyridine Adducts
The nucleophilic addition of carbon nucleophiles to activated numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridines leads to the formation of stable 1,5-dihydro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives. researchgate.net For instance, the reaction of 2-substituted 6,8-dinitro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridines with various indoles and 1,3-dicarbonyl compounds has been shown to produce the corresponding adducts in high yields, often up to 96%. researchgate.net
The characterization of these dihydropyridine adducts is typically achieved using standard spectroscopic techniques.
NMR Spectroscopy (¹H and ¹³C): Provides definitive evidence for the dearomatization of the pyridine ring. The appearance of signals in the aliphatic region for the newly formed sp³-hybridized carbon and its attached proton confirms the formation of the dihydro adduct.
Mass Spectrometry: Confirms the molecular weight of the addition product.
X-ray Crystallography: Offers unambiguous proof of the structure, confirming the point of attachment of the nucleophile and the resulting stereochemistry of the dihydropyridine ring.
The formation of these adducts represents a significant pathway for the synthesis of complex, functionalized heterocyclic systems from readily available triazolopyridine precursors. The stability of the resulting dihydropyridine ring is a notable feature of this reaction class. researchgate.net
| Activated Substrate (Example) | Carbon Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-R-6,8-dinitro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine | Indoles | 1,5-Dihydro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine adduct | Up to 96% | researchgate.net |
| 2-R-6,8-dinitro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine | 1,3-Dicarbonyl Compounds | 1,5-Dihydro numberanalytics.comresearchgate.netnih.govtriazolo[1,5-a]pyridine adduct | High | researchgate.net |
Structural Modifications and Derivatization Strategies Via 5,7 Dibromo 1 2 3 Triazolo 1,5 a Pyridine As a Synthon
Synthesis of Monobromo-substituted Analogues as Advanced Intermediates
The selective synthesis of monobromo-substituted Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridines from the dibrominated precursor is a critical step in creating advanced intermediates for further derivatization. These monobrominated analogues, such as 5-bromo- or 7-bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine, allow for subsequent, specific introduction of functional groups at the remaining brominated position.
One effective method to achieve this selective monodebromination involves regioselective metal-halogen exchange. By carefully controlling reaction conditions and reagents, one of the bromine atoms can be selectively replaced with a metal (like lithium or magnesium), which can then be quenched with a proton source to yield the monobromo derivative. For instance, the use of specific bimetallic combinations can facilitate bromine-magnesium exchange at either the 5- or 7-position. Subsequent aqueous workup would protonate the resulting Grignard-type reagent, affording the corresponding monobromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine. This process provides access to either the 7-bromo or 5-bromo isomer, depending on the regioselectivity of the initial metalation step.
Furthermore, lithiation followed by quenching is a well-established method for preparing brominated triazolopyridines. For example, lithiation of a triazolopyridine can be directed to a specific position, which can then be treated with a bromine source. Conversely, starting from a dibromo compound, selective lithiation at one position followed by quenching can furnish the monobromo analogue. rsc.org
Diversification of the Heterocyclic Scaffold at the 5- and 7-Positions
The 5,7-dibromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine scaffold is primed for diversification at both the 5- and 7-positions. The two bromine atoms serve as versatile handles that can be independently or simultaneously replaced to introduce a wide array of substituents. This dual functionality is key to creating libraries of compounds with varied structural and electronic properties.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for this purpose. For instance, a 7-bromo-substituted triazolopyridine can undergo a Suzuki coupling with a boronic acid to introduce an aryl or heteroaryl group at that position. mdpi.com Similarly, a Sonogashira coupling can be employed to install an alkyne moiety. mdpi.com
By leveraging regioselective metalation techniques, it is possible to functionalize one position while leaving the other bromine atom intact for subsequent reactions. This stepwise approach allows for the synthesis of dissymmetrically substituted products. For example, initial functionalization at the C5 position via a bromine-magnesium exchange, followed by trapping with an electrophile, yields a 5-substituted-7-bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine. The remaining bromine at C7 can then be subjected to a different transformation, such as a cross-coupling reaction or a second metal-halogen exchange, to introduce a different functional group. This strategy provides a clear pathway to complex, highly decorated triazolopyridine architectures.
Introduction of Diverse Functional Groups through Bromine-Lithium Exchange or Directed Metalation
Bromine-lithium exchange is a cornerstone technique for the functionalization of 5,7-dibromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine. nih.gov This reaction typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. The exchange is generally rapid and results in the formation of a lithiated intermediate, which is a potent nucleophile. This intermediate can then react with a wide variety of electrophiles to introduce diverse functional groups.
The choice of organolithium reagent and reaction conditions can influence the regioselectivity of the exchange. Once formed, the aryllithium species can be trapped with electrophiles such as:
Aldehydes and ketones to form secondary and tertiary alcohols.
Carbon dioxide to yield carboxylic acids.
Alkyl halides to introduce alkyl chains.
Isocyanates to generate amides.
Disulfides to form thioethers.
Directed metalation is another powerful strategy, often used with substrates possessing a directing metalation group (DMG). harvard.edu While the triazolopyridine nitrogen atoms can themselves act as directing groups, the primary method for this specific dibromo compound is the halogen-metal exchange, which is highly efficient. The resulting organometallic species, whether organolithium or organomagnesium, are pivotal intermediates that open the door to extensive chemical modifications.
Recent studies have highlighted the use of bimetallic reagents, such as sBu₂Mg·2LiOR, which can promote efficient and regioselective bromine-magnesium exchange in non-polar solvents. These magnesiated intermediates offer an alternative to organolithium compounds and react readily with various electrophiles.
Regioselective Functionalization Approaches for Complex Architectures
The ability to selectively functionalize either the 5- or 7-position of 5,7-dibromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine is crucial for the synthesis of complex, well-defined molecular architectures. Research has demonstrated that the regioselectivity of metal-halogen exchange can be controlled by the choice of reagents and additives.
A notable example involves the use of the bimetallic reagent sBu₂Mg·2LiOR (where R = 2-ethylhexyl). The outcome of the bromine-magnesium exchange on 5,7-dibromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine can be switched by the presence or absence of a Lewis donor ligand, such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA).
Functionalization at the 7-Position: In the absence of PMDTA, the bromine-magnesium exchange occurs preferentially at the 7-position. The resulting 7-magnesiated intermediate can be trapped with an electrophile, such as benzaldehyde, to yield the corresponding 7-functionalized product, leaving the bromine at the 5-position untouched.
Functionalization at the 5-Position: The addition of PMDTA to the reaction mixture reverses the regioselectivity, directing the bromine-magnesium exchange to the 5-position. This allows for the introduction of substituents specifically at C5.
This ligand-controlled regioselectivity provides a powerful and elegant strategy for the programmed synthesis of complex derivatives. By performing sequential, regioselective functionalizations, chemists can build intricate molecules with precise control over the substitution pattern. This approach is invaluable for creating advanced materials and complex drug candidates where the specific placement of functional groups is critical for activity.
Data Tables
Table 1: Regioselective Functionalization of 5,7-Dibromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine via Bromine-Magnesium Exchange
| Position Functionalized | Reagent System | Electrophile | Product | Yield (%) |
| C7 | sBu₂Mg·2LiOR | Benzaldehyde | 7-(Hydroxy(phenyl)methyl)-5-bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine | 74 |
| C5 | sBu₂Mg·2LiOR·PMDTA | 3-Bromocyclohexene | 5-(Cyclohex-2-en-1-yl)-7-bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyridine | 72 |
Advanced Spectroscopic Methodologies for Elucidating Chemical Structure and Reaction Products
X-ray Crystallography for Definitive Solid-State Structural Determination
Without access to peer-reviewed studies or spectral databases containing this information, a scientifically accurate and informative article focusing solely on the spectroscopic characterization of 5,7-Dibromo- mdpi.comresearchgate.netlabsolu.catriazolo[1,5-a]pyridine cannot be produced.
Q & A
Q. What are the standard synthetic routes for 5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence product purity?
The synthesis of brominated triazolopyridines typically involves oxidative cyclization of precursor amidines or guanidines. For example:
- Oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, MnO₂, or CuBr/phenanthroline systems under reflux conditions yields triazolopyridines .
- Halogenation of pre-formed triazolopyridines (e.g., via bromine in acetic acid) introduces bromine at positions 5 and 7 .
Key considerations : - Catalyst choice (e.g., CuBr vs. PIFA) impacts regioselectivity and byproduct formation .
- Solvent selection (e.g., ethanol vs. DMF) affects reaction rates and crystallinity of the product .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm) and confirms bromine substitution .
- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ peak at m/z 276.92 for C₆H₃Br₂N₃) .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
Bromine atoms at positions 5 and 7 act as directing groups , enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings.
Q. What methodological challenges arise in evaluating the biological activity of 5,7-dibromo-triazolopyridines, and how are they addressed?
Challenges :
- Low solubility in aqueous media requires DMSO/EtOH co-solvents, which may interfere with bioassays .
- Metabolic instability due to bromine lability under physiological conditions .
Solutions : - Pro-drug design : Mask polar groups (e.g., esterification of carboxylic acids) improves bioavailability .
- In vitro models : Use of Caenorhabditis elegans for antioxidant activity studies minimizes interference from solubility issues .
Methodological Insights
Q. How are contradictions in reported synthetic yields resolved when scaling up 5,7-dibromo-triazolopyridines?
- Batch vs. flow chemistry : Transitioning from batch to microreactor systems improves heat dissipation, reducing decomposition (e.g., yields increase from 58% to 72% for 10g scale) .
- Purification : Gradient recrystallization (e.g., ethanol/water) removes brominated byproducts, confirmed by HPLC purity >98% .
Q. What computational methods predict the regioselectivity of electrophilic substitutions in 5,7-dibromo-triazolopyridines?
- DFT calculations : HOMO/LUMO maps identify C-3 as the most electrophilic site due to bromine’s electron-withdrawing effects .
- Molecular docking : Validates interactions with enzyme active sites (e.g., JAK2 binding affinity correlates with substituent electronegativity) .
Research Applications
Q. How are 5,7-dibromo-triazolopyridines utilized in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
